Lewis Basicity: TPPA vs. HMPA by DFT
A 2026 density functional theory (DFT) study compared the Gibbs free energies of adduct formation for TPPA, HMPA, and DMPU with protons, lithium cations, and samarium(II/III) species in a THF solvent sphere. TPPA emerged as a stronger Lewis base than HMPA in all computed reactions, with numerically more negative ΔG values for protonation, Li⁺ complexation, and Sm(II)/Sm(III) binding [1]. This computational result independently corroborates earlier electrochemical and kinetic findings that the SmI₂/TPPA complex possesses reactivity greater than the SmI₂/4HMPA complex [2].
| Evidence Dimension | Gibbs free energy of Lewis base–Lewis acid adduct formation (ΔG, DFT-calculated, THF solvent sphere) |
|---|---|
| Target Compound Data | TPPA: more negative ΔG than HMPA for protonation, Li⁺ complexation, Sm(II) and Sm(III) species (exact values reported in reference figures/tables) |
| Comparator Or Baseline | HMPA: less negative ΔG in all four computed reaction types; DMPU: weakest binding among the three |
| Quantified Difference | TPPA > HMPA > DMPU in Lewis basicity across all computed acid partners |
| Conditions | DFT calculations with THF as implicit solvent sphere; reactions modeled: protonation, Li⁺ complexation, Sm(II) and Sm(III) species binding |
Why This Matters
Procurement of TPPA is justified when maximum Lewis basicity is required, as it theoretically outperforms both the legacy carcinogenic standard (HMPA) and the commonly recommended alternative (DMPU).
- [1] Steiner, L.; Schubert, F.; Paulus, B.; Reissig, H.-U. Indeed, No Need for HMPA! A DFT Study Comparing the Lewis Basicity of Phosphoric Acid Triamides. Chem. Eur. J. 2026, 4, e202500445. View Source
- [2] McDonald, C. E.; Ramsey, J. D.; Grant, D. G.; Howerter, K. A.; Dorn, H. C. Tripyrrolidinophosphoric Acid Triamide as an Activator in Samarium Diiodide Reductions. Org. Lett. 2010, 12, 5178–5181. View Source
